WYE 354-d3
Description
Overview of mTOR Kinase Complexes and Their Biological Significance
mTOR, a conserved serine/threonine kinase, functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). pharmaffiliates.comcaymanchem.combioscience.co.ukclearsynth.compharmaffiliates.commedkoo.comchem960.comuni-freiburg.denih.govuni-freiburg.dechemicalbook.in These complexes are characterized by unique protein binding partners, which dictate their specific functions and regulation. Both complexes contain mTOR, mLST8/GβL, and DEPTOR. clearsynth.comchem960.comnih.gov mTORC1 is distinguished by the presence of Raptor (regulatory associated protein of mTOR) and PRAS40, while mTORC2 contains Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and Protor1/2. clearsynth.comchem960.comnih.gov The biological significance of these complexes lies in their collective ability to coordinate cellular responses to environmental changes, ensuring appropriate growth, division, and metabolic adaptation. guidetopharmacology.orgpharmaffiliates.comcaymanchem.combioscience.co.ukclearsynth.compharmaffiliates.com
Distinct Roles of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) in Cellular Regulation
While both complexes are centered around the mTOR kinase, they exhibit distinct roles and regulatory mechanisms. mTORC1 is highly sensitive to rapamycin (B549165) and serves as a primary regulator of anabolic processes, particularly protein synthesis and cell growth. pharmaffiliates.comcaymanchem.combioscience.co.ukclearsynth.compharmaffiliates.commedkoo.comuni-freiburg.denih.govuni-freiburg.de Its activity is responsive to a variety of signals, including growth factors, amino acids, energy status, and oxygen levels. pharmaffiliates.comcaymanchem.combioscience.co.ukclearsynth.com Key downstream targets of mTORC1 include S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are central players in the translation machinery. pharmaffiliates.comcaymanchem.combioscience.co.ukpharmaffiliates.commedkoo.com
In contrast, mTORC2 is generally considered less sensitive to acute rapamycin treatment and plays a crucial role in regulating the actin cytoskeleton, cell survival, and lipid metabolism. pharmaffiliates.comcaymanchem.combioscience.co.ukclearsynth.compharmaffiliates.commedkoo.comuni-freiburg.denih.govuni-freiburg.dechemicalbook.in mTORC2 is primarily regulated by growth factors and the PI3K signaling pathway. caymanchem.combioscience.co.ukmedkoo.com Its prominent downstream targets are members of the AGC kinase family, such as Akt, PKC, and SGK, which are involved in processes like promoting cell survival and organizing the cytoskeleton. caymanchem.commedkoo.comuni-freiburg.deuni-freiburg.de Although less sensitive to rapamycin acutely, prolonged exposure can inhibit mTORC2 in certain cell types. nih.govnih.gov
Therapeutic and Research Importance of mTOR Pathway Modulation
The widespread involvement of the mTOR pathway in fundamental cellular processes means that its dysregulation is implicated in the pathogenesis of numerous diseases, including various types of cancer, neurodegenerative disorders, metabolic diseases like type 2 diabetes and obesity, and cardiovascular disease. guidetopharmacology.orgpharmaffiliates.comcaymanchem.combioscience.co.ukclearsynth.compharmaffiliates.comscbt.commedchemexpress.com Consequently, modulating the activity of the mTOR pathway has emerged as a significant therapeutic and research strategy. guidetopharmacology.orgpharmaffiliates.comcaymanchem.combioscience.co.ukclearsynth.compharmaffiliates.comscbt.commedchemexpress.com The development of mTOR inhibitors has been a key focus in this area, with the aim of targeting aberrant mTOR signaling in disease states. bioscience.co.ukpharmaffiliates.comscbt.com
The Chemical Compound WYE 354-d3
This compound is a deuterium-labeled derivative of the chemical compound WYE-354. WYE-354 is a well-characterized small molecule that functions as a potent and specific ATP-competitive inhibitor of mTOR. Unlike rapamycin, which allosterically inhibits primarily mTORC1, WYE-354 directly competes with ATP for binding to the catalytic site of the mTOR kinase, thereby inhibiting the enzymatic activity of both mTORC1 and mTORC2. medkoo.comnih.gov This dual inhibitory capacity makes WYE-354 a valuable tool for dissecting the distinct and overlapping functions of the two mTOR complexes in research.
Research findings have demonstrated the efficacy of WYE-354 in blocking the phosphorylation of key downstream targets of both mTORC1 and mTORC2. Studies have shown that WYE-354 effectively inhibits the phosphorylation of S6K (a marker of mTORC1 activity) and Akt at serine 473 (a marker of mTORC2 activity) in various cell lines. medkoo.com
WYE-354 has been shown to potently inhibit cell proliferation and induce G1 cell cycle arrest in various cancer cell lines, including those that are less sensitive to rapamycin. nih.gov In preclinical studies using murine xenograft models, WYE-354 has demonstrated the ability to significantly suppress tumor growth. nih.gov For instance, in a murine xenograft model using PC3MM2 tumors, WYE-354 treatment resulted in a significant suppression of tumor growth.
Furthermore, WYE-354 has been utilized in research to investigate the role of mTOR complexes in processes such as monocyte adhesion and actin cytoskeleton rearrangement, confirming the involvement of both mTORC1 and mTORC2 in these cellular events.
The compound exhibits selectivity for mTOR over certain PI3K isoforms, which are structurally related kinases. For example, WYE-354 has shown much reduced activity against PI 3-Kα and PI 3-Kγ compared to mTOR.
The deuterium-labeled version, this compound, is primarily used in research applications where stable isotope labeling is beneficial, such as in pharmacokinetic studies or mass spectrometry-based assays.
The following table summarizes some key research findings related to WYE-354's activity:
| Target/Process | Effect of WYE-354 Inhibition | Notes | Source |
| mTOR (catalytic activity) | Potent inhibition (e.g., IC50 = 5 nM) | ATP-competitive | |
| mTORC1 activity (measured by pS6K phosphorylation) | Effectively blocked/decreased phosphorylation | Observed in various cell lines and in vivo | medkoo.com |
| mTORC2 activity (measured by pAkt S473 phosphorylation) | Effectively blocked/decreased phosphorylation | Observed in various cell lines and in vivo | medkoo.com |
| Cell Proliferation | Potent inhibition | Observed in various cancer cell lines | nih.gov |
| Cell Cycle Progression | Induction of G1 cell cycle arrest | Observed in both rapamycin-sensitive and -resistant cell lines | nih.gov |
| Tumor Growth (in murine xenograft models) | Significant suppression | Demonstrated in models such as PTEN-null PC3MM2 tumors | nih.gov |
| Monocyte Adhesion | Blocked LPS-induced adhesion | Implicates involvement of mTOR complexes | |
| Actin Cytoskeleton Rearrangement | Blocked LPS-induced rearrangement | Confirms mTORC1 involvement (WYE-354 also inhibits mTORC2) | |
| PI3Kα | Much reduced activity (e.g., >100-fold less potent than mTOR) | Demonstrates selectivity for mTOR | |
| PI3Kγ | Much reduced activity (e.g., >500-fold less potent than mTOR) | Demonstrates selectivity for mTOR |
Properties
CAS No. |
1794791-66-4 |
|---|---|
Molecular Formula |
C₂₄H₂₆D₃N₇O₅ |
Molecular Weight |
498.55 |
Synonyms |
4-[6-[4-[[(Methoxy-d3)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic Acid Methyl Ester; WYE-354-d3; |
Origin of Product |
United States |
Wye 354: Characterization As a Selective Atp Competitive Mtor Kinase Inhibitor
Discovery and Medicinal Chemistry of Pyrazolopyrimidine Analogues
The discovery and development of WYE-354 are rooted in medicinal chemistry efforts focused on identifying potent and selective inhibitors of the mTOR kinase, particularly within the pyrazolopyrimidine structural class.
Origins and Optimization in Inhibitor Design
WYE-354 emerged from a series of pyrazolopyrimidine ATP-competitive mTOR inhibitors developed by Wyeth Discovery Medicinal Chemistry. The research began with the identification of initial lead compounds through high-throughput screening. For instance, an initial hit, WAY-001, a 4-morpholinepyrazolo[3,4-d]pyrimidine compound, showed modest potency against mTOR with an IC₅₀ of 220 nM, but was approximately 6-fold more potent against PI3Kα. nih.govmdpi.com Subsequent structure-activity relationship (SAR) studies focused on optimizing the scaffold to improve potency and selectivity for mTOR over PI3K isoforms. nih.govresearchgate.net This optimization involved exploring different substitutions, including functionalization of urea (B33335) and carbamate (B1207046) groups on the C6 phenyl ring, which led to the discovery of highly active and selective mTOR inhibitors, such as WYE-354. researchgate.net WYE-354, along with related compounds like WAY-600 and WYE-687, were synthesized as part of this effort to yield potent and selective ATP-competitive mTOR inhibitors. nih.govmdpi.comaacrjournals.org
Structural Basis for mTOR Kinase Binding and Specificity
WYE-354 exerts its inhibitory effect by binding to the ATP-binding cleft of the mTOR kinase domain. This interaction is competitive with ATP, thereby blocking the catalytic activity of the enzyme. selleckchem.com The pyrazolopyrimidine core structure is believed to bind in a manner similar to the adenine (B156593) ring of ATP. nih.gov Computational studies, such as molecular docking, have provided insights into the potential binding mode of WYE-354 at the mTOR active site. The morpholine (B109124) ring of WYE-354 has been suggested to dock into a hydrophobic pocket formed by residues such as Val-2240, Trp-2239, Tyr-2225, Met-2345, Leu-2354, and Ile-2356. researchgate.net The main-chain NH of Val-2240 may form a hydrogen bond with the inhibitor. researchgate.net The interaction with specific amino acid residues in the kinase domain contributes to the potent binding and the observed selectivity profile of WYE-354. nih.gov
Biochemical Inhibition Profile
The biochemical characterization of WYE-354 highlights its efficacy as an mTOR inhibitor and its selectivity profile against related kinases.
ATP-Competitive Mechanism of mTOR Inhibition
WYE-354 functions as an ATP-competitive inhibitor of mTOR. selleckchem.commdpi.com Unlike rapamycin (B549165), which binds to the FKBP12-rapamycin binding (FRB) domain of mTOR and allosterically inhibits primarily mTORC1 signaling, WYE-354 directly competes with ATP for binding to the catalytic site of the mTOR kinase domain. aacrjournals.orgnih.gov This mechanism allows WYE-354 to inhibit the kinase activity of both mTORC1 and mTORC2 complexes. aacrjournals.orgselleckchem.comnih.gov Inhibition of mTORC1 by WYE-354 leads to reduced phosphorylation of downstream targets like S6 kinase 1 (S6K1) at Thr389 and 4E-BP1. mdpi.comaacrjournals.orgoncotarget.compnas.org Inhibition of mTORC2 is evidenced by the blockade of Akt phosphorylation at Ser473. mdpi.comaacrjournals.orgselleckchem.comnih.gov This dual inhibition of mTORC1 and mTORC2 is a key characteristic that differentiates ATP-competitive inhibitors like WYE-354 from rapamycin and its analogs. aacrjournals.orgnih.govpnas.org
Kinetic Parameters of mTOR Inhibition
WYE-354 has demonstrated potent inhibition of mTOR kinase activity in biochemical assays. Its reported IC₅₀ values for inhibiting recombinant mTOR enzyme are in the low nanomolar range. Studies have reported IC₅₀ values of approximately 5 nM, 4.3 nM, and 5–9 nM for WYE-354 against mTOR. nih.govmdpi.comaacrjournals.orgcaymanchem.comnih.gov These values indicate high potency in inhibiting the catalytic activity of mTOR.
An example of the potency of WYE-354 compared to other inhibitors is shown in the table below, compiled from various sources:
| Compound | mTOR IC₅₀ (nM) |
| WYE-354 | 5-9 mdpi.comaacrjournals.orgnih.gov |
| WAY-600 | 9 nih.govmdpi.com |
| WYE-687 | 7 nih.gov, 4.6 mdpi.com |
| WAY-001 | 220 nih.govmdpi.com |
Kinetic studies involving varying concentrations of ATP and WYE-354 have been performed to confirm its ATP-competitive mechanism. selleckchem.com
Selectivity Assessment Against Related Kinases, Including PI3K Isoforms
A critical aspect of WYE-354's characterization is its selectivity profile, particularly against members of the PI3K family, to which mTOR is closely related. WYE-354 has shown significant selectivity for mTOR over various PI3K isoforms. Studies have reported that WYE-354 is selective for mTOR compared to PI3Kα by over 100-fold and PI3Kγ by over 500-fold. nih.govaacrjournals.orgselleckchem.comnih.gov
While primarily selective for mTOR, biochemical profiling at higher concentrations (e.g., 10 µM) has revealed some binding to other kinases. WYE-354 has been shown to bind to p38 kinases and certain PI3K isoforms at micromolar levels. selleckchem.comnih.govnih.gov However, analysis in cellular assays at concentrations below 1 µM generally did not reveal significant off-target activities for WYE-354. nih.govnih.govnih.gov
The selectivity profile of WYE-354 against a panel of kinases, including PI3K isoforms, underscores its utility as a pharmacological tool for specifically investigating the roles of mTOR.
Table 1: Selectivity of WYE-354 against mTOR and PI3Kα
| Kinase | IC₅₀ (nM) | Selectivity Ratio (PI3Kα/mTOR) | Source |
| mTOR | 4.3 - 9 | - | mdpi.comaacrjournals.orgcaymanchem.comnih.gov |
| PI3Kα | 1026 | >100-fold | caymanchem.com |
| PI3Kγ | - | >500-fold | nih.govselleckchem.comnih.gov |
Note: IC₅₀ values may vary slightly depending on the specific assay conditions used in different studies.
Comparative Pharmacology with Allosteric mTOR Inhibitors
The pharmacological profile of WYE-354 presents distinct advantages when compared to allosteric mTOR inhibitors, particularly rapamycin and its analogs (rapalogs).
Differentiation from Rapamycin-Based Compounds
Rapamycin is an allosteric inhibitor that primarily targets mTORC1 by forming a ternary complex with FKBP12 and the FRB domain of mTOR. fishersci.caguidetopharmacology.orgresearchgate.net This interaction partially inhibits mTORC1 activity, predominantly affecting the phosphorylation of substrates like S6K1. pnas.orgnih.gov However, rapamycin's effect on another key mTORC1 substrate, 4E-BP1, is often incomplete or cell-type dependent, and it does not directly inhibit mTORC2. pnas.orgnih.govnih.gov
In contrast, WYE-354 is an ATP-competitive inhibitor that binds directly to the catalytic site of mTOR. mdpi.commerckmillipore.comselleckchem.com This mechanism allows WYE-354 to inhibit the kinase activity of both mTORC1 and mTORC2 directly and acutely. medchemexpress.commerckmillipore.comselleckchem.comselleckchem.comaacrjournals.org This fundamental difference in binding site and mechanism leads to more comprehensive inhibition of the mTOR pathway signaling compared to rapamycin. aacrjournals.orgresearchgate.netpnas.org
Data Table: Comparison of WYE-354 and Rapamycin Mechanisms
| Feature | WYE-354 | Rapamycin |
| Mechanism of Action | ATP-competitive inhibitor | Allosteric inhibitor |
| Binding Site | mTOR kinase domain | FRB domain of mTOR (via FKBP12) |
| Primary Target | mTORC1 and mTORC2 | Primarily mTORC1 |
| Inhibition of mTORC2 | Direct and acute | Indirect (prolonged treatment) or incomplete nih.govnih.gov |
Advantages in Complete mTOR Pathway Blockade
The ability of WYE-354 to inhibit both mTORC1 and mTORC2 provides a more complete blockade of the mTOR signaling pathway compared to rapamycin. Inhibition of mTORC1 by WYE-354 leads to decreased phosphorylation of S6K and 4E-BP1, impacting protein synthesis and cell growth. selleckchem.comaacrjournals.orgresearchgate.net Simultaneous inhibition of mTORC2 by WYE-354 results in reduced phosphorylation of Akt at S473, affecting cell survival and proliferation pathways that are not fully suppressed by rapamycin. merckmillipore.comselleckchem.comselleckchem.comaacrjournals.orgtandfonline.com
Research findings highlight that ATP-competitive mTOR inhibitors like WYE-354 can overcome limitations of rapamycin, such as the incomplete inhibition of 4E-BP1 phosphorylation and the lack of direct mTORC2 inhibition. aacrjournals.orgpnas.org This comprehensive inhibition by WYE-354 has been associated with more pronounced effects on cellular processes regulated by mTOR, including cell viability, proliferation, and induction of apoptosis in certain cancer cell lines, including those resistant to rapamycin. medchemexpress.comselleckchem.comaacrjournals.orgtandfonline.comresearchgate.netresearchgate.net Studies have shown that WYE-354 significantly reduces cell viability in various cancer cell lines and can induce G1 cell cycle arrest and caspase activation. medchemexpress.comselleckchem.com Furthermore, WYE-354 has demonstrated effectiveness in inhibiting mTOR signaling and tumor growth in in vivo models. medchemexpress.commerckmillipore.comselleckchem.comaacrjournals.org
Data Table: Effects on Downstream Targets
| Downstream Target | WYE-354 Inhibition | Rapamycin Inhibition |
| P-S6K (T389) | Strong inhibition | Strong inhibition |
| P-4E-BP1 (T37/46) | Strong inhibition | Often incomplete |
| P-Akt (S473) | Strong inhibition | Limited/Indirect |
Mechanistic Elucidation of Wye 354 S Cellular and Molecular Effects
Comprehensive Analysis of mTORC1 and mTORC2 Downstream Signaling
Inhibition of mTORC1 and mTORC2 by WYE-354 leads to a cascade of effects on their downstream substrates, impacting key cellular processes. selleckchem.comresearchgate.netmerckmillipore.comselleckchem.commdpi.com
Phosphorylation Dynamics of S6 Kinase (S6K) Substrates (e.g., P-S6K(T389))
A primary downstream target of mTORC1 is the ribosomal protein S6 Kinase (S6K). WYE-354 effectively inhibits the phosphorylation of S6K at the threonine 389 (T389) residue, a key site phosphorylated by mTORC1. selleckchem.commerckmillipore.comselleckchem.comscienceopen.comabmole.comaacrjournals.org This inhibition of S6K phosphorylation is a direct consequence of WYE-354's ability to block mTORC1 catalytic activity. medchemexpress.comselleckchem.commerckmillipore.comselleckchem.com Studies have shown that WYE-354 treatment leads to a significant decrease in P-S6K(T389) levels in various cell lines and in vivo models. selleckchem.commerckmillipore.comselleckchem.comabmole.comaacrjournals.orgnih.gov For instance, WYE-354 at concentrations as low as 10 nM has been shown to inhibit mTORC1 signaling, as evidenced by the dephosphorylation of S6 ribosomal protein in endothelial HUVEC cells. selleckchem.comselleckchem.com In HEK293 cells, WYE-354 is equally potent against mTORC1 and mTORC2 activities, effectively blocking cellular phosphorylation of S6K on T389. merckmillipore.comabmole.com
Regulation of Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) Phosphorylation and Cap-Dependent Translation
Another crucial downstream target of mTORC1 is the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govcambridge.org In its hypophosphorylated state, 4E-BP1 binds to eukaryotic initiation factor 4E (eIF4E), sequestering it and inhibiting the initiation of cap-dependent mRNA translation. cambridge.orgmedsci.orgaacrjournals.orgnih.govresearchgate.net mTORC1 phosphorylates 4E-BP1 at multiple sites, leading to its dissociation from eIF4E and the subsequent promotion of cap-dependent translation, which is essential for the synthesis of proteins involved in cell growth and proliferation. cambridge.orgmedsci.orgnih.govresearchgate.net WYE-354, by inhibiting mTORC1, blocks the hyperphosphorylation of 4E-BP1, thereby maintaining 4E-BP1 in a state where it can bind to and inhibit eIF4E. researchgate.netnih.gov This leads to a repression of global protein synthesis. nih.gov Studies have demonstrated that WYE-354 treatment results in a decreased phosphorylation status of 4E-BP1. researchgate.netnih.gov
Modulation of Akt Phosphorylation (e.g., P-AKT(S473))
WYE-354 also inhibits mTORC2, which is responsible for phosphorylating Akt at the serine 473 (S473) residue. selleckchem.commerckmillipore.comnih.govnih.govselleckchem.comscienceopen.commdpi.comabmole.comaacrjournals.org Phosphorylation at S473 is critical for the full activation of Akt, a key kinase in the PI3K/Akt/mTOR pathway that regulates cell survival, growth, and proliferation. researchgate.netnih.gov By inhibiting mTORC2, WYE-354 effectively blocks the phosphorylation of Akt at S473. selleckchem.commerckmillipore.comnih.govselleckchem.comscienceopen.commdpi.comabmole.comaacrjournals.org This inhibition of P-AKT(S473) is a significant mechanism by which WYE-354 impacts cell signaling. selleckchem.commerckmillipore.comnih.govselleckchem.comscienceopen.commdpi.comaacrjournals.org Notably, WYE-354 shows selectivity for inhibiting P-AKT(S473) via mTORC2 and does not significantly inhibit P-AKT(T308), which is primarily phosphorylated by PDK1. selleckchem.comselleckchem.comaacrjournals.org
Impact on Cell Proliferation and Cell Cycle Dynamics
The inhibition of mTORC1 and mTORC2 signaling by WYE-354 translates into significant effects on cell proliferation and cell cycle progression. selleckchem.comresearchgate.netnih.govselleckchem.commdpi.commdpi.com
Induction of G1 Cell Cycle Arrest
WYE-354 has been shown to induce a strong G1 cell cycle arrest in various cancer cell lines. selleckchem.comcaymanchem.comthomassci.comnih.govselleckchem.com This arrest in the G1 phase prevents cells from progressing into the DNA synthesis phase (S phase) and subsequently through the cell cycle, thereby inhibiting cell proliferation. nih.gov This effect is observed in both rapamycin-sensitive and rapamycin-resistant cancer cell lines, highlighting a key difference in the mechanism compared to rapamycin (B549165). caymanchem.comthomassci.comnih.govselleckchem.com The induction of G1 arrest by WYE-354 is often accompanied by the activation of caspases, indicating the induction of apoptosis. selleckchem.comselleckchem.com
Antiproliferative Activity Across Diverse Cancer Cell Lines
WYE-354 demonstrates potent antiproliferative activity across a diverse range of cancer cell lines. medchemexpress.comselleckchem.comresearchgate.netnih.govthomassci.comnih.govselleckchem.comscienceopen.commdpi.comnih.govmdpi.comnih.govresearchgate.net Its ability to inhibit both mTORC1 and mTORC2 contributes to its effectiveness in suppressing the growth of various tumor types. researchgate.netnih.govscienceopen.commdpi.com Studies have reported WYE-354 significantly reducing cell viability in cancer cell lines such as MDA-MB-361, MDA-MB-231, MDA-MB-468, LNCap, A498, HCT116, G-415, and TGBC-2TKB. medchemexpress.comselleckchem.comselleckchem.comnih.gov The antiproliferative effect is often observed at low micromolar concentrations. medchemexpress.comselleckchem.comselleckchem.comscienceopen.comnih.gov For example, WYE-354 significantly reduces cell viability starting at a 1 µM concentration after a 24-hour exposure in G-415 and TGBC-2TKB cell lines. medchemexpress.comnih.gov The IC50 values for WYE-354 in various tumor cell lines range from 0.28 µM to 2.3 µM. selleckchem.comselleckchem.com WYE-354 has also shown anti-survival and antiproliferative effects in primary and established colon cancer cell lines, including HCT-116, HT-29, Caco-2, LoVo, and DLD-1. nih.gov
Data Tables
While specific quantitative data for phosphorylation levels across various time points and concentrations were described qualitatively in the search results, a consolidated interactive data table based solely on the provided text is not feasible without explicit numerical data points for each condition and target. However, the text provides IC50 values for proliferation inhibition in several cell lines.
| Cancer Cell Line | WYE-354 IC50 (µM) | Source |
| MDA-MB-361 | 0.28 - 2.3 | selleckchem.comselleckchem.com |
| MDA-MB-231 | 0.28 - 2.3 | selleckchem.comselleckchem.com |
| MDA-MB-468 | 0.28 - 2.3 | selleckchem.comselleckchem.com |
| LNCap | 0.355 selleckchem.com, 0.28 - 2.3 selleckchem.com | selleckchem.comselleckchem.com |
| A498 | 0.28 - 2.3 | selleckchem.comselleckchem.com |
| HCT116 | 0.28 - 2.3 | selleckchem.comselleckchem.com |
| G-415 | >1 (at 24h) medchemexpress.comnih.gov | medchemexpress.comnih.gov |
| TGBC-2TKB | >1 (at 24h), <0.1 (at 72h) medchemexpress.comnih.gov | medchemexpress.comnih.gov |
Note: IC50 ranges are provided where multiple values were indicated or a range was given in the source. Specific IC50 values may vary depending on cell line, treatment duration, and assay used.
Differential Effects on Rapamycin-Sensitive and Rapamycin-Resistant Cell Lines
WYE-354 demonstrates efficacy in inhibiting the proliferation of a diverse range of cancer cell lines, including those that are considered resistant to rapamycin nih.govaacrjournals.orgtandfonline.com. Rapamycin resistance is often attributed to its inability to effectively inhibit mTORC2 and certain mTORC1 functions, as well as feedback loops that can reactivate pro-growth pathways aacrjournals.orgportlandpress.com. As a catalytic inhibitor targeting the kinase domain, WYE-354 overcomes these limitations by directly blocking the activity of both mTORC1 and mTORC2 nih.govaacrjournals.orgselleckchem.com. Studies have shown that WYE-354 can induce a strong G1 cell cycle arrest in both rapamycin-sensitive and rapamycin-resistant cells nih.govaacrjournals.org.
Furthermore, WYE-354 has been investigated for its ability to overcome multidrug resistance (MDR) in certain cancer cell lines. In Adriamycin (Adr)-resistant acute myeloid leukemia cell lines (K562/Adr200 and K562/Adr500), which overexpress the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, WYE-354 was found to restore sensitivity to Adr. This effect is mediated by inhibiting ABCB1-mediated substrate efflux, leading to intracellular accumulation of Adr and subsequent increased G2/M cell cycle arrest and apoptosis researchgate.netnih.govmdpi.com. WYE-354 appears to be a competitive inhibitor and a substrate of ABCB1 researchgate.netnih.govmdpi.com.
Cellular Viability and Programmed Cell Death Pathways
WYE-354 impacts cellular viability through various mechanisms, including the induction of programmed cell death.
Selective Induction of Apoptosis
Inhibition of mTOR by WYE-354 has been shown to lead to the induction of apoptosis in various cancer cell lines nih.govaacrjournals.orgselleckchem.comoaepublish.commdpi.com. This apoptotic effect can be selective, occurring in subsets of cancer cells depending on their genetic background and signaling dependencies nih.govaacrjournals.org. For instance, WYE-354 induced a small but significant amount of PARP cleavage in PTEN-null LNCap cells, but not in HCT116 or HT29 cells aacrjournals.org. The induction of apoptosis contributes to the observed decrease in cell viability upon WYE-354 treatment selleckchem.comresearchgate.net.
Activation of Caspase Cascades
The apoptosis induced by WYE-354 is accompanied by the activation of caspase cascades selleckchem.comoaepublish.com. Caspases are a family of proteases that play a critical role in the execution phase of apoptosis. Activation of these cascades leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell nih.gov. The activation of caspases, such as caspase-3, is a hallmark of apoptosis and is a key downstream event following WYE-354-mediated signaling disruption selleckchem.comnih.gov.
Influence on Global Protein Synthesis and Translational Control
A significant consequence of mTOR inhibition by WYE-354 is the widespread impact on protein synthesis and translational control.
Repression of Overall Protein Synthesis
WYE-354 has been shown to cause a repression of global protein synthesis nih.govaacrjournals.orgmdpi.comtandfonline.com. This effect is more pronounced compared to rapamycin, which typically has only modest and cell-type specific effects on global translation rates tandfonline.com. The ability of WYE-354 to inhibit both mTORC1 and mTORC2 contributes to this broader impact on protein synthesis nih.govaacrjournals.org.
Data from studies measuring global protein synthesis via methionine incorporation assays indicate that WYE-354 can acutely reduce protein synthesis in various cancer cell lines tandfonline.com.
Impact on Translational Machinery
The influence of WYE-354 on global protein synthesis is mediated through its effects on the translational machinery, primarily via the inhibition of mTORC1. mTORC1 is a key regulator of protein synthesis initiation portlandpress.com. It phosphorylates several proteins involved in translation, including the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs) and ribosomal protein S6 kinases (S6Ks) portlandpress.comnih.govnih.gov.
Normally, hypophosphorylated 4E-BPs bind to eukaryotic translation initiation factor 4E (eIF4E), preventing its association with eIF4G and thereby repressing cap-dependent translation. mTORC1-mediated phosphorylation of 4E-BPs reduces their affinity for eIF4E, relieving this repression and promoting translation initiation portlandpress.comnih.govnih.gov. WYE-354, by inhibiting mTORC1, leads to the hypophosphorylation of 4E-BPs, allowing them to bind and sequester eIF4E, thus repressing cap-dependent translation researchgate.net.
Similarly, mTORC1 phosphorylates S6Ks, which in turn phosphorylate ribosomal protein S6 and other factors involved in translation elongation and ribosome biogenesis portlandpress.comnih.gov. Inhibition of mTORC1 by WYE-354 reduces S6K activity and the phosphorylation of its downstream targets, further contributing to the repression of protein synthesis researchgate.net.
Modulation of Metabolic Processes and Transcriptional Outputs
WYE-354's inhibition of mTOR complexes impacts downstream signaling pathways that regulate diverse cellular processes, including metabolism and gene expression.
Regulation of Cholesterol Biosynthesis
The mTOR pathway plays a role in regulating lipid metabolic gene expression. Specifically, mTORC1 is involved in controlling the expression of genes related to cholesterol biosynthesis. Studies using ATP-competitive mTOR inhibitors like WYE-354 have provided insights into this regulation. nih.govucsf.edu
Research indicates that ATP-competitive mTOR inhibitors, including WYE-354, are more effective than rapamycin at inhibiting the expression of the transcriptional regulator SREBP2 and its target genes involved in cholesterol biosynthesis, such as HMGCR and DHCR24. nih.govucsf.edu This suggests a rapamycin-resistant role for mTORC1, potentially mediated by the mTORC1 effector 4E-BP1, in controlling the transcript levels of SREBP2 and its downstream targets. nih.govucsf.edu
Identification of Rapamycin-Resistant Transcriptional Profiles
ATP-competitive mTOR inhibitors like WYE-354 have been instrumental in identifying transcriptional outputs of mTOR signaling that are insensitive to rapamycin. nih.govucsf.edu While rapamycin primarily inhibits the phosphorylation of S6K1, ATP-competitive inhibitors like WYE-354 completely block both mTORC1 outputs, including the phosphorylation of 4E-BP1. nih.govucsf.eduoncotarget.com This comprehensive inhibition reveals a broader spectrum of mTOR-regulated genes.
Studies comparing the effects of rapamycin and ATP-competitive inhibitors on gene expression have shown that the latter significantly impact a larger number of genes. ucsf.edu This highlights that some transcriptional effects regulated by mTOR, particularly those potentially mediated through 4E-BP1, are resistant to rapamycin but sensitive to inhibitors that target the mTOR kinase active site, such as WYE-354. nih.govucsf.edu
Autophagy Induction and Its Regulatory Mechanisms
Autophagy is a crucial cellular process for degrading and recycling cellular components, and it is negatively regulated by mTORC1. dovepress.comjci.org Inhibition of mTORC1 activity leads to the induction of autophagy. jci.org
Activation of Autophagic Flux in vitro
WYE-354 has been shown to induce autophagy activation in vitro in various cell lines, including cancer cells. medchemexpress.comjci.orgnih.gov As a dual inhibitor of mTORC1 and mTORC2, WYE-354 effectively blocks the inhibitory phosphorylation of key autophagy-related proteins downstream of mTOR, thereby promoting the initiation of autophagy. jci.orgnih.gov This induction of autophagy by WYE-354 has been observed in rapamycin-resistant cancer cells, indicating its ability to overcome limitations of rapamycin in certain contexts. jci.orgescholarship.org The activation of autophagy by WYE-354 can be further enhanced by co-administration with autophagy inhibitors, which block later stages of the autophagic process, leading to an accumulation of autophagosomes and potentially sensitizing cells to WYE-354's anti-cancer activity. nih.govfrontiersin.org
Interplay with Autophagy Initiating Complexes (e.g., ULK-Atg13-FIP200)
The initiation of autophagy is critically regulated by the ULK complex, which consists of ULK1/2, ATG13, FIP200, and ATG101. oaepublish.comfrontiersin.orgelifesciences.org mTORC1 negatively regulates the ULK complex by phosphorylating components like ULK1 and ATG13, thereby inhibiting their activity and preventing the formation of the autophagy initiation complex. oaepublish.comdovepress.comjci.orgescholarship.orgmdpi.com
WYE-354, by inhibiting mTORC1, relieves this inhibitory phosphorylation on ULK complex components. oaepublish.comdovepress.comjci.orgmdpi.com This allows for the activation of the ULK complex and its translocation to the site of autophagosome formation, thereby initiating the autophagic process. oaepublish.comjci.orgescholarship.org The interplay between WYE-354-mediated mTOR inhibition and the ULK-Atg13-FIP200 complex is central to the mechanism by which WYE-354 induces autophagy. The disruption of mTORC1's inhibitory effect on the ULK complex is a key step in the cascade leading to autophagosome biogenesis. oaepublish.comdovepress.comjci.orgescholarship.orgelifesciences.orgmdpi.comresearchgate.net
Regulation of Cellular Adhesion and Cytoskeletal Reorganization
Beyond its metabolic and autophagic effects, WYE-354 has also been shown to influence cellular adhesion and cytoskeletal organization. The mTOR pathway, particularly mTORC2, plays a role in regulating the actin cytoskeleton and cellular adhesion. dovepress.commdpi.comohsu.edu
Studies have demonstrated that WYE-354, as a dual mTORC1/2 inhibitor, can block cellular adhesion. nih.govfrontiersin.orgnih.gov For instance, in the context of monocyte adhesion induced by lipopolysaccharide (LPS), WYE-354 significantly reduced adhesion in cell culture. nih.govfrontiersin.orgnih.gov This effect is linked to the inhibition of mTOR complexes, which are involved in the signaling pathways that lead to integrin expression and cytoskeletal rearrangement necessary for adhesion. nih.govfrontiersin.orgnih.gov
Inhibition of Monocyte Adhesion Processes
Research indicates that WYE-354 plays a significant role in inhibiting monocyte adhesion, a critical step in inflammatory responses and transmigration nih.govfrontiersin.orgfrontiersin.org. Studies using human monocytic THP-1 cells have shown that lipopolysaccharide (LPS) induces monocyte adhesion nih.govfrontiersin.orgfrontiersin.org. Pre-incubation with WYE-354 at a concentration of 10-6 M effectively prevented this LPS-induced monocyte adhesion in culture plates nih.govfrontiersin.orgfrontiersin.org. Furthermore, WYE-354 was observed to block the LPS-induced expression of CD11a, an integrin component crucial for cell adhesion nih.govfrontiersin.orgfrontiersin.org. These findings suggest that mTOR complexes, particularly mTORC1, are involved in the mechanisms regulating monocyte adhesion nih.govfrontiersin.orgfrontiersin.org.
Effects on Actin Cytoskeleton Rearrangement
Monocyte adhesion is closely linked to dynamic changes in the actin cytoskeleton nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. Investigations into the effects of WYE-354 have revealed its impact on actin cytoskeleton rearrangement. In THP-1 cells stimulated with LPS, which typically induces a significant cortical redistribution of actin filaments, pre-incubation with WYE-354 at 10-6 M completely abolished this effect nih.govfrontiersin.org. This observation, consistent with findings using rapamycin (an mTORC1 inhibitor), confirms the involvement of mTORC1 in mediating the actin cytoskeleton rearrangement induced by LPS nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. The ability of WYE-354 to block these cytoskeletal changes underscores its role in modulating cellular morphology and motility essential for adhesion.
Crosstalk and Interconnections with Other Signaling Pathways
WYE-354's inhibition of mTOR complexes leads to intricate crosstalk and interconnections with various other cellular signaling pathways, influencing a wide range of cellular processes.
Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling
Inhibition of mTOR by ATP-competitive inhibitors, including WYE-354, has been shown to activate the mitogen-activated protein kinase (MAPK) pathway selleckchem.comselleckchem.comptgcn.comptgcn.comunil.ch. Studies in endothelial cells have demonstrated that blocking mTOR with WYE-354 induces the activation of MAPK unil.ch. This effect, which involves increased MAPK phosphorylation, can be observed within hours of treatment and persists over longer periods unil.ch. Evidence suggests that the inhibition of mTORC1 is primarily responsible for this observed activation of MAPK signaling selleckchem.comselleckchem.comptgcn.comptgcn.comunil.ch. This activation of alternative survival signals like MAPK can potentially counteract some of the inhibitory effects of mTOR blockade unil.ch.
Integration with PI3K/Akt and other Growth Factor Signaling Axes
WYE-354's primary mechanism of action involves the inhibition of mTOR, a central component of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway selleckchem.comselleckchem.commedchemexpress.comptgcn.comcaymanchem.comresearchgate.netoncotarget.comnih.gov. This pathway integrates signals from various growth factors and plays a crucial role in regulating cell growth, proliferation, survival, and metabolism oncotarget.com. WYE-354 is a potent inhibitor of mTOR with an IC50 of 5 nM selleckchem.commedchemexpress.comptgcn.comcaymanchem.com. It effectively blocks the activity of both mTORC1 and mTORC2 selleckchem.comselleckchem.commedchemexpress.comptgcn.comcaymanchem.com. Specifically, it inhibits the phosphorylation of downstream targets such as S6 kinase (S6K) at T389, a marker of mTORC1 activity, and Akt at S473, a phosphorylation site regulated by mTORC2 selleckchem.comselleckchem.comptgcn.com. While highly selective for mTOR, WYE-354 can also inhibit other PI3K isoforms, such as PI3Kα and PI3Kγ, albeit at higher micromolar concentrations (IC50 values of 1.89 μM and 7.37 μM, respectively) medchemexpress.comptgcn.comcaymanchem.com. The inhibition of mTOR by WYE-354 disrupts the downstream signaling cascades controlled by both mTOR complexes, impacting processes influenced by growth factor receptor activation which converge on the PI3K/Akt/mTOR axis oncotarget.com.
Table 1: Key Molecular Targets and Inhibition Potency of WYE-354
| Target | IC50 (nM) | Effect |
| mTOR | 5 | Inhibition |
| PI3Kα | 1890 | Inhibition |
| PI3Kγ | 7370 | Inhibition |
Data compiled from sources selleckchem.commedchemexpress.comptgcn.comcaymanchem.com. Note that IC50 values for PI3Kα and PI3Kγ are significantly higher than for mTOR, indicating higher selectivity for mTOR.
Table 2: Effects of WYE-354 on Cellular Processes
| Cellular Process | Effect | Relevant Section |
| Monocyte Adhesion (LPS-induced) | Inhibited | 3.7.1 |
| Actin Cytoskeleton Rearrangement (LPS-induced) | Blocked | 3.7.2 |
| MAPK Signaling | Activated (potentially due to mTORC1 inhibition) | 3.8.1 |
| mTORC1 Signaling | Inhibited (shown by reduced P-S6K(T389)) | 3.8.2 |
| mTORC2 Signaling | Inhibited (shown by reduced P-AKT(S473)) | 3.8.2 |
| Akt Activation | Blocked/Reduced (specifically P-AKT(S473)) | 3.8.2 |
Data compiled from various sources selleckchem.comselleckchem.commedchemexpress.comptgcn.comnih.govfrontiersin.orgfrontiersin.orgptgcn.comunil.ch.
Preclinical in Vivo Efficacy and Pharmacodynamic Biomarkers
Antitumor Activity in Diverse Rodent Xenograft Models
WYE-354 has demonstrated significant antitumor activity in a variety of rodent xenograft models derived from different human cancer types. These models serve as crucial tools in evaluating the potential therapeutic effects of novel compounds in a living system.
Suppression of Tumor Growth and Volume
In multiple xenograft models, treatment with WYE-354 has been shown to suppress tumor growth and reduce tumor volume. In a murine xenograft model utilizing PTEN-null PC3MM2 tumors, WYE-354 effectively inhibited tumor growth, resulting in a significant suppression of tumor growth by 86% on day 7. abmole.commerckmillipore.comselleckchem.comaacrjournals.org Studies in human gallbladder cancer (GBC) xenograft models, specifically using G-415 and TGBC-2TKB tumors in mice, also showed a reduction in tumor size and weight. Treatment with WYE-354 led to a 68.6% reduction in average tumor size and an 82.9% reduction in tumor weight in mice harboring G-415 tumors. medchemexpress.comnih.govoncotarget.com In mice with TGBC-2TKB tumors, a 52.4% reduction in average tumor size and a 45.5% reduction in tumor weight were observed following WYE-354 treatment. medchemexpress.comnih.govoncotarget.com Furthermore, WYE-354 administration inhibited the growth of HT-29 xenografts in severe combined immunodeficient (SCID) mice. nih.govoaepublish.com The antitumor efficacy of WYE-354 against PTEN-null U87MG glioma xenografts has also been reported, showing robust activity and dose-dependent suppression of tumor growth. aacrjournals.org
The observed suppression of tumor growth and volume across these diverse models highlights the potential of WYE-354 as a broad-spectrum antitumor agent, particularly in cancers where the mTOR pathway is implicated.
Table 1: Summary of WYE-354 Efficacy in Rodent Xenograft Models
| Xenograft Model | Cancer Type | Observed Effect on Tumor Size/Growth |
| PC3MM2 (PTEN-null) | Prostate Cancer | Significant suppression (86% on day 7) abmole.commerckmillipore.comselleckchem.comaacrjournals.org |
| G-415 | Gallbladder Cancer | 68.6% reduction in average size medchemexpress.comnih.govoncotarget.com |
| TGBC-2TKB | Gallbladder Cancer | 52.4% reduction in average size medchemexpress.comnih.govoncotarget.com |
| HT-29 | Colon Cancer | Inhibited xenograft growth nih.govoaepublish.com |
| U87MG (PTEN-null) | Glioma | Robust antitumor activity, dose-dependent suppression aacrjournals.org |
Inhibition of mTOR Signaling Markers within Tumor Tissues
The antitumor activity of WYE-354 is mechanistically linked to its ability to inhibit mTOR signaling. Pharmacodynamic studies have assessed the impact of WYE-354 on key downstream effectors of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) within tumor tissues from treated animals.
In PC3MM2 xenografts, WYE-354 effectively inhibited mTOR signaling. selleckchem.comselleckchem.com It was shown to block the cellular phosphorylation of S6K on T389 and Akt on S473, which are established markers of mTORC1 and mTORC2 activity, respectively. abmole.commerckmillipore.com Further analysis in PTEN-null tumors in vivo revealed that WYE-354 caused a rapid, sustained, and selective inhibition of P-S6K(T389) and P-AKT(S473). aacrjournals.org Studies in GBC cells (relevant to the GBC xenograft models) demonstrated that WYE-354 strongly inhibited the phosphorylation of 4E-BP1 and P70S6K in vitro. nih.gov A markedly decreased phosphorylation status of P70S6K and 4E-BP1 was observed, indicating negative regulation of effectors downstream from mTOR (mTORC1) and inhibition of the mTOR signaling pathway. researchgate.net In WYE-354-treated HT-29 xenografts, decreased phosphorylations of Akt (Ser-473) and S6 were also noted. nih.govoaepublish.com
These findings confirm that WYE-354 effectively targets the mTOR pathway in vivo, as evidenced by the reduced phosphorylation of its downstream substrates within tumor tissues, correlating with the observed antitumor effects.
Table 2: Effect of WYE-354 on mTOR Signaling Markers in Tumor Models
| Model (In Vivo/In Vitro) | Cancer Type | Observed Effect on Signaling Markers |
| PC3MM2 Xenografts (In Vivo) | Prostate Cancer | Effective inhibition of mTOR signaling; Blocks phosphorylation of S6K (T389) and Akt (S473); Rapid, sustained, selective inhibition of P-S6K(T389) and P-AKT(S473) abmole.commerckmillipore.comselleckchem.comaacrjournals.orgselleckchem.com |
| GBC cells (In Vitro) | Gallbladder Cancer | Strongly inhibited phosphorylation of 4E-BP1 and P70S6K; Markedly decreased phosphorylation status of P70S6K and 4E-BP1 nih.govresearchgate.net |
| HT-29 Xenografts (In Vivo) | Colon Cancer | Decreased phosphorylations of Akt (Ser-473) and S6 nih.govoaepublish.com |
Selection of Appropriate Preclinical Models for WYE-354 Studies
The selection of appropriate preclinical models for studying WYE-354 is guided by its mechanism of action as an mTOR inhibitor and the understanding of which cancer types are often characterized by dysregulated mTOR signaling. Given that the PI3K/Akt/mTOR pathway is frequently hyperactivated in various human cancers, models that exhibit such alterations are particularly relevant for evaluating WYE-354. aacrjournals.orgzuj.edu.jo
Studies have utilized xenograft models derived from cancer cell lines known to have alterations in the PI3K/Akt/mTOR pathway or to be sensitive to mTOR inhibition. For instance, the use of PTEN-null PC3MM2 prostate cancer xenografts is relevant because loss of the tumor suppressor PTEN commonly leads to activation of the PI3K/Akt pathway, which in turn can hyperactivate mTOR signaling. selleckchem.comaacrjournals.orgselleckchem.comcaymanchem.com Similarly, the investigation of WYE-354 in gallbladder cancer xenografts (G-415 and TGBC-2TKB) was based on evidence suggesting that phospho-mTOR and phospho-P70S6K expression are significantly higher in human gallbladder carcinoma. nih.govresearchgate.net Colon cancer models, such as HT-29 xenografts, have also been employed, reflecting the frequent dysregulation of mTORC1 and mTORC2 in human colon cancers. nih.govoaepublish.com The use of immunodeficient mice, such as NOD-SCID or nude mice (BALB/c, nu/nu), is standard practice for xenograft studies to prevent rejection of the human tumor cells. abmole.commerckmillipore.comselleckchem.comaacrjournals.orgmedchemexpress.comnih.govoncotarget.comselleckchem.com
The selection of these diverse rodent xenograft models allows for the assessment of WYE-354's efficacy across different cancer types and genetic backgrounds, providing a more comprehensive understanding of its potential therapeutic applications.
Mechanisms of Sensitivity and Acquired Resistance to Wye 354
Identification of Factors Influencing Cellular Response and Resistance
Cellular response and the development of resistance to therapeutic agents are complex processes influenced by various factors. In the context of WYE-354, a key factor identified in influencing cellular response and mediating acquired resistance is the upregulation and activity of drug efflux transporters, particularly ATP-binding cassette subfamily B member 1 (ABCB1). Studies have shown that multidrug resistance (MDR) is a significant challenge in therapies, including those for acute myeloid leukemia (AML). nih.govnih.gov Upregulation of ABCB1 has been confirmed as a mechanism of resistance in Adriamycin (Adr)-resistant AML cell lines, such as K562/Adr200 and K562/Adr500. nih.govresearchgate.net
Research indicates that the efficacy of WYE-354 can be attenuated in cells overexpressing the ABCB1 transporter, highlighting ABCB1 overexpression as a mechanism leading to WYE-354 resistance. mdpi.comnih.gov Conversely, WYE-354 has been shown to restore sensitivity in resistant cell lines. nih.govnih.gov This suggests a dual role for WYE-354 in the context of drug resistance, acting as both a subject of resistance mediated by ABCB1 and an agent capable of overcoming ABCB1-mediated resistance to other drugs.
Detailed research findings illustrate the impact of WYE-354 on the sensitivity of resistant cell lines. For instance, in K562/Adr200 and K562/Adr500 cells, WYE-354 at sub-cytotoxic concentrations increased Adriamycin cytotoxicity. nih.govresearchgate.net The addition of 1 µM WYE-354 significantly decreased the IC50 of Adriamycin in these resistant cell lines. nih.gov
| Cell Line | Adriamycin IC50 (µM) - Control | Adriamycin IC50 (µM) + 1 µM WYE-354 |
| K562/Adr200 | 2.5 ± 0.3 | 1.3 ± 0.2 |
| K562/Adr500 | 4.6 ± 0.7 | 1.7 ± 0.3 |
This data indicates that WYE-354 can potentize the effect of Adriamycin in resistant cells.
Role of Drug Efflux Transporters, such as ABCB1, in Mediating Resistance
Drug efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily like ABCB1 (also known as P-glycoprotein), play a critical role in mediating multidrug resistance by actively pumping therapeutic compounds out of cells, thereby reducing their intracellular concentration. nih.govresearchgate.net
Studies have demonstrated that ABCB1 is directly involved in the cellular response to WYE-354. Overexpression of ABCB1 confers resistance to WYE-354 in cancer cells. mdpi.comnih.gov This resistance can be reversed by the presence of known ABCB1 inhibitors, such as verapamil. mdpi.comnih.gov
Furthermore, research indicates that WYE-354 is a substrate of the ABCB1 transporter. nih.govmdpi.comresearcher.life This interaction is supported by in silico predictions and experimental evidence. nih.govmdpi.comresearchgate.net WYE-354 has been shown to stimulate the ATPase activity of ABCB1, which is consistent with it being a transported substrate. nih.govmdpi.comspandidos-publications.com While WYE-354 stimulates ATPase activity at higher concentrations, a mild inhibitory effect on ATPase activity has been observed at low concentrations (≤1 µM). spandidos-publications.com
The ability of WYE-354 to reverse ABCB1-mediated resistance to other drugs is attributed to its capacity to inhibit ABCB1-mediated substrate efflux. nih.govnih.gov By competing with other chemotherapeutic drugs for the substrate binding site on ABCB1, WYE-354 increases the intracellular accumulation of these drugs in resistant cells. mdpi.comnih.gov This has been demonstrated with drugs like Adriamycin and paclitaxel (B517696) in ABCB1-mediated MDR cell lines. mdpi.comnih.gov For example, WYE-354 dose-dependently increased the retention of rhodamine 6G (R6G), a known ABCB1 substrate, in Adriamycin-resistant cells, indicating inhibition of R6G efflux. nih.gov
Wye 354 As a Pharmacological Tool in Chemical Biology and Translational Research
Utility in Disentangling Rapamycin-Sensitive versus Rapamycin-Resistant mTOR Functions
Rapamycin (B549165) and its analogues (rapalogs) are well-established inhibitors of mTOR, primarily affecting mTORC1 by an allosteric mechanism. pharmaffiliates.com However, rapamycin's inhibition of mTORC1 is often incomplete and context-dependent, and it does not effectively inhibit mTORC2 under acute treatment conditions. This has led to the recognition of rapamycin-resistant functions of mTORC1 and the significant role of mTORC2 signaling.
WYE-354, as an ATP-competitive inhibitor, provides a more complete inhibition of mTOR kinase activity, affecting both mTORC1 and mTORC2. guidetopharmacology.orgchem960.comchem960.compharmaffiliates.comuni-freiburg.de This comprehensive inhibition allows researchers to distinguish between cellular processes that are solely dependent on rapamycin-sensitive mTORC1 activity and those that rely on rapamycin-resistant mTOR functions, including mTORC2 activity or certain mTORC1 outputs not fully blocked by rapamycin. Studies using WYE-354 have demonstrated its effectiveness in blocking mTORC1 outputs, such as the phosphorylation of 4E-BP1, which is often less sensitive to rapamycin inhibition compared to S6K phosphorylation. By comparing the effects of WYE-354 with those of rapamycin, researchers can gain deeper insights into the specific contributions of different aspects of mTOR signaling to various cellular outcomes.
Applications in Elucidating Novel Biological Roles of mTORC1 and mTORC2
The dual inhibitory action of WYE-354 on both mTORC1 and mTORC2 makes it a crucial tool for exploring the distinct and overlapping biological roles of these two complexes. mTORC1 is a key regulator of cell growth, proliferation, and protein synthesis, integrating signals from growth factors, nutrients, and energy status. Its primary downstream targets include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival, cytoskeletal organization, and also plays a role in regulating metabolism, primarily by phosphorylating Akt at serine 473, as well as SGK1 and PKCα.
By using WYE-354 to inhibit both complexes simultaneously, researchers can observe the full spectrum of consequences resulting from complete mTOR pathway blockade. This approach has been instrumental in revealing the involvement of mTORC2 in processes like Akt phosphorylation at S473, which is largely unaffected by acute rapamycin treatment. pharmaffiliates.com Furthermore, WYE-354 has been used to study the impact of dual mTORC1/2 inhibition on various cellular functions, including cell cycle progression, apoptosis, and autophagy. guidetopharmacology.orgpharmaffiliates.com
Detailed research findings using WYE-354 have shown its ability to inhibit proliferation and induce G1 cell cycle arrest in various cancer cell lines. guidetopharmacology.orgchem960.compharmaffiliates.com
Here is a table summarizing some reported in vitro activities of WYE-354:
| Cell Line | Assay | Effect | IC₅₀ (µM) | Reference |
| HEK293 | mTOR inhibition | Blocks mTORC1/P-S6K(T389) | 0.005 (5 nM) | guidetopharmacology.orgchem960.compharmaffiliates.com |
| HEK293 | mTOR inhibition | Blocks mTORC2/P-AKT(S473) | < 0.2 (200 nM) | guidetopharmacology.org |
| MDA-MB-361 | Proliferation | Inhibition | 0.28 - 2.3 | guidetopharmacology.orgpharmaffiliates.com |
| MDA-MB-231 | Proliferation | Inhibition | 0.28 - 2.3 | guidetopharmacology.orgpharmaffiliates.com |
| MDA-MB-468 | Proliferation | Inhibition | 0.28 - 2.3 | guidetopharmacology.orgpharmaffiliates.com |
| LNCap | Proliferation | Inhibition | 0.28 - 2.3 | guidetopharmacology.orgpharmaffiliates.com |
| A498 | Proliferation | Inhibition | 0.28 - 2.3 | guidetopharmacology.orgpharmaffiliates.com |
| HCT116 | Proliferation | Inhibition | 0.28 - 2.3 | guidetopharmacology.orgpharmaffiliates.com |
| U87MG | mTOR signaling/Akt | Blocks signaling/activation | 0.3 - 10 | guidetopharmacology.org |
| MDA361 | mTOR signaling/Akt | Blocks signaling/activation | 0.3 - 10 | guidetopharmacology.org |
| HUVEC | mTOR signaling | Inhibits mTORC1/C2 | 0.01 - 1 (10-1000 nM) | guidetopharmacology.org |
| G-415 | Cell viability | Reduction | Starting at 1 | chem960.com |
| TGBC-2TKB | Cell viability | Reduction | Starting at 1 | chem960.com |
These findings highlight WYE-354's utility in delineating the specific contributions of mTORC1 and mTORC2 to cell growth, survival, and other processes.
Contributions to the Understanding of Disease Pathogenesis
Dysregulation of the mTOR pathway is implicated in the pathogenesis of numerous diseases, most notably cancer, but also neurodegenerative diseases and diabetes. Given its comprehensive inhibition of mTOR, WYE-354 has been employed as a research tool to investigate the role of mTOR signaling in disease progression and to evaluate the therapeutic potential of targeting this pathway.
In cancer research, WYE-354 has been used in preclinical studies to assess its effects on tumor cell growth, proliferation, and survival in various cancer models. guidetopharmacology.orgchem960.compharmaffiliates.com Studies have shown that WYE-354 can inhibit the proliferation of a diverse range of cancer cell lines and induce apoptosis and G1 cell cycle arrest. guidetopharmacology.orgpharmaffiliates.com Furthermore, in vivo studies using xenograft models have demonstrated that WYE-354 can effectively inhibit mTOR signaling and suppress tumor growth, particularly in tumors with activated PI3K/Akt/mTOR pathways, such as PTEN-null tumors. chem960.comchem960.compharmaffiliates.com
For example, in a murine xenograft model of PTEN-null PC3MM2 tumors, WYE-354 administered at 50 mg/kg inhibited both mTORC1 and mTORC2 signaling and significantly suppressed tumor growth. chem960.comchem960.com Another study in U87MG tumors showed robust antitumor activity with WYE-354 treatment. pharmaffiliates.com
WYE-354's ability to overcome certain limitations of rapamycin, such as resistance mechanisms involving mTORC2 or incomplete mTORC1 inhibition, makes it a valuable tool for studying therapeutic strategies targeting the mTOR pathway in diseases where rapamycin has shown limited efficacy. pharmaffiliates.com Its use has contributed to understanding how more complete mTOR inhibition might offer advantages in treating diseases driven by aberrant mTOR signaling.
Research Applications of Deuterated Analogues, specifically WYE-354-d3
Deuterated analogues of pharmaceutical compounds are widely used in research, particularly in pharmacokinetic and metabolic studies. Deuterium (B1214612), a stable isotope of hydrogen, has a heavier mass and forms stronger bonds with carbon compared to protium (B1232500) (¹H). Replacing hydrogen atoms with deuterium at specific positions in a molecule can alter its metabolic rate without significantly changing its chemical and pharmacological properties.
WYE-354-d3 is a deuterated form of WYE-354, with three deuterium atoms incorporated into its structure. guidetopharmacology.org While specific detailed research findings solely focusing on the unique applications of WYE-354-d3 were not extensively available in the provided sources, its nature as a stable isotope-labeled compound with a defined CAS number (1794791-66-4) guidetopharmacology.org indicates its likely primary application in research is as a labeled standard.
The main research applications of deuterated analogues like WYE-354-d3 include:
Pharmacokinetic Studies: Deuterated compounds can be used as internal standards in mass spectrometry-based bioanalytical methods to quantify the concentration of the non-deuterated parent compound in biological samples (e.g., plasma, tissue). This allows for accurate and precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies.
Metabolic Fate Elucidation: By strategically placing deuterium atoms at potential sites of metabolic cleavage, researchers can use mass spectrometry to track the metabolic transformation of the parent compound and identify metabolites. A kinetic isotope effect can occur where the deuterated bond is broken more slowly than the corresponding hydrogen bond, which can help in understanding the rate-limiting steps in metabolism.
Absolute Bioavailability Studies: Co-administration of a non-deuterated drug orally and a deuterated version intravenously allows for the determination of the absolute oral bioavailability using mass spectrometry to distinguish between the two forms.
Given that WYE-354 is used as a pharmacological tool in various biological and disease models, WYE-354-d3 would be invaluable for researchers needing to accurately quantify WYE-354 in complex biological matrices and to study its metabolic profile in different experimental systems. Although specific published studies detailing the use of WYE-354-d3 in these applications were not readily found, its existence as a commercially available labeled compound strongly suggests these are its intended research purposes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
